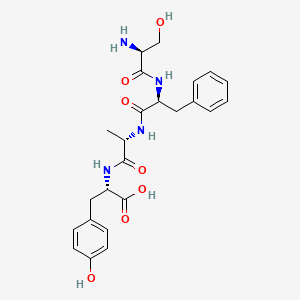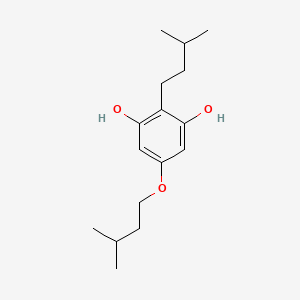
5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol is an organic compound that belongs to the class of phenolic ethers These compounds are characterized by the presence of a benzene ring substituted with hydroxyl groups and alkoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol typically involves the alkylation of a dihydroxybenzene derivative with appropriate alkyl halides. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethyl sulfoxide (DMSO) or acetone
Temperature: 50-80°C
Reaction Time: 4-8 hours
Industrial Production Methods
Industrial production may involve continuous flow reactors to optimize yield and purity. The process includes:
Raw Materials: High-purity dihydroxybenzene and alkyl halides
Catalysts: Phase transfer catalysts to enhance reaction rates
Purification: Distillation or recrystallization to obtain the final product
化学反应分析
Types of Reactions
5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate
Reduction: Hydrogenation to remove hydroxyl groups
Substitution: Electrophilic aromatic substitution to introduce new functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinones
Reduction: Alkylated benzene derivatives
Substitution: Halogenated phenolic ethers
科学研究应用
Chemistry: Used as an intermediate in organic synthesis
Biology: Potential antioxidant properties due to phenolic structure
Medicine: Investigated for anti-inflammatory and antimicrobial activities
Industry: Utilized in the production of polymers and resins
作用机制
The compound’s mechanism of action involves interactions with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can donate hydrogen bonds, while the alkyl chains provide hydrophobic interactions. These properties enable the compound to modulate enzyme activities and cellular processes.
相似化合物的比较
Similar Compounds
- 4-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol
- 5-(2-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol
- 5-(3-Methylbutoxy)-2-(2-methylbutyl)benzene-1,3-diol
Uniqueness
5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both alkoxy and alkyl groups on the benzene ring can influence its reactivity and interactions with other molecules.
属性
CAS 编号 |
918814-71-8 |
|---|---|
分子式 |
C16H26O3 |
分子量 |
266.38 g/mol |
IUPAC 名称 |
5-(3-methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol |
InChI |
InChI=1S/C16H26O3/c1-11(2)5-6-14-15(17)9-13(10-16(14)18)19-8-7-12(3)4/h9-12,17-18H,5-8H2,1-4H3 |
InChI 键 |
GMXPNWOXKSWWSC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1=C(C=C(C=C1O)OCCC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


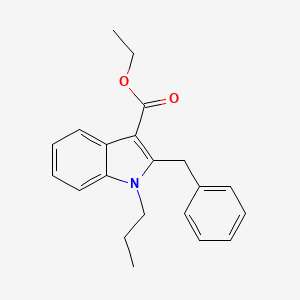
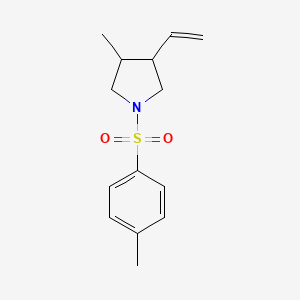
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)
![2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B14199966.png)
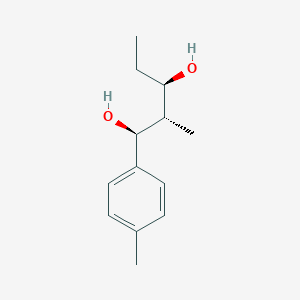
methanone](/img/structure/B14199972.png)
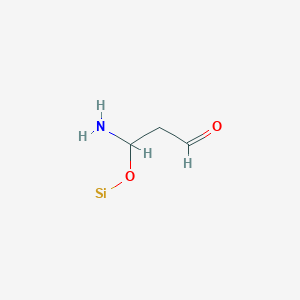
![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)
![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14200001.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)
